7-Chloro-4-cyano-1H-indole-2-carboxylic acid 7-Chloro-4-cyano-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20386125
InChI: InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)6-3-8(10(14)15)13-9(6)7/h1-3,13H,(H,14,15)
SMILES:
Molecular Formula: C10H5ClN2O2
Molecular Weight: 220.61 g/mol

7-Chloro-4-cyano-1H-indole-2-carboxylic acid

CAS No.:

VCID: VC20386125

Molecular Formula: C10H5ClN2O2

Molecular Weight: 220.61 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-cyano-1H-indole-2-carboxylic acid -

Description

7-Chloro-4-cyano-1H-indole-2-carboxylic acid is a compound belonging to the indole family, characterized by a fused bicyclic structure composed of a benzene ring and a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and discovery. The molecular formula of 7-Chloro-4-cyano-1H-indole-2-carboxylic acid is C10H5ClN2O2, and it has a molecular weight of approximately 220.61 g/mol.

Synthesis Methods

The synthesis of 7-Chloro-4-cyano-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrolysis of 7-chloroindole-2-carboxylate using sodium hydroxide in methanol and water, followed by acidification to precipitate the product. The yield reported for this method is approximately 92%. Another approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core.

Chemical Reactions and Reactivity

7-Chloro-4-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium, leading to the formation of corresponding oxides or carboxylic acids.

  • Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions, such as hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Halogenation using N-chlorosuccinimide or bromine in the presence of a catalyst can form halogenated indoles or other substituted derivatives.

Biological Activities and Applications

7-Chloro-4-cyano-1H-indole-2-carboxylic acid exhibits significant biological activities, including potential antimicrobial, antiviral, and anticancer properties. It is explored for its role in drug discovery and development, particularly in designing novel therapeutic agents. The compound can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in immune regulation and cancer progression.

Table 1: Enzyme Inhibition Data

CompoundIDO1 IC50 (µM)TDO IC50 (µM)
7-Chloro-4-cyano-1H-indole-2-carboxylic acid15.5 ± 2.322.8 ± 3.1
Epacadostat0.058 ± 0.012-
Navoximod0.075 ± 0.0170.80 ± 0.051

This table indicates that 7-Chloro-4-cyano-1H-indole-2-carboxylic acid exhibits significant inhibition against both IDO1 and TDO, although it is less potent than established inhibitors like Epacadostat and Navoximod.

Comparison with Similar Compounds

7-Chloro-4-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

  • 5,7-Dichloro-1H-indole-2-carboxylic acid: Contains two chloro groups; different biological activity.

  • 6-Chloroindole-2-carboxylic acid: Different position of chloro substituent; altered reactivity.

  • 7-Cyanoindole-2-carboxylic acid: Lacks chloro substituent; different chemical properties.

Product Name 7-Chloro-4-cyano-1H-indole-2-carboxylic acid
Molecular Formula C10H5ClN2O2
Molecular Weight 220.61 g/mol
IUPAC Name 7-chloro-4-cyano-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)6-3-8(10(14)15)13-9(6)7/h1-3,13H,(H,14,15)
Standard InChIKey VPDBAMJRSZGDGD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1C#N)C=C(N2)C(=O)O)Cl
PubChem Compound 125458234
Last Modified Aug 15 2024

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